molecular formula C16H10BrNO2 B15045015 (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one

(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one

Cat. No.: B15045015
M. Wt: 328.16 g/mol
InChI Key: LJDTVODLOJLOOW-UVTDQMKNSA-N
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Description

(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzylidene group attached to an oxazol-5(4H)-one ring, with a bromophenyl substituent at the second position. Its structural complexity and reactivity make it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one typically involves the condensation of 2-(2-bromophenyl)oxazol-5(4H)-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.

    Reduction: Reduction of the oxazol-5(4H)-one ring can yield various reduced forms, depending on the reducing agent used.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Benzylidene oxide derivatives.

    Reduction: Reduced oxazol-5(4H)-one derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the oxazol-5(4H)-one ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (Z)-4-Benzylidene-2-phenyl-oxazol-5(4H)-one
  • (Z)-4-Benzylidene-2-(4-bromophenyl)oxazol-5(4H)-one
  • (Z)-4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one

Comparison: Compared to its analogs, (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is unique due to the presence of the bromine atom at the ortho position of the phenyl ring. This substitution can influence the compound’s reactivity and interaction with molecular targets, making it distinct in terms of its chemical and biological properties.

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2-bromophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

LJDTVODLOJLOOW-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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